molecular formula C16H18ClN3O5 B12417012 4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

Cat. No.: B12417012
M. Wt: 367.78 g/mol
InChI Key: VLVYOLGLUQVIFR-UHFFFAOYSA-N
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Description

4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride typically involves multiple steps, including the formation of the isoindole core, the introduction of the piperidinyl and aminopropoxy groups, and the final hydrochloride salt formation. Common reagents and conditions might include:

    Formation of Isoindole Core: This step may involve cyclization reactions using phthalic anhydride and amines.

    Introduction of Piperidinyl Group: This can be achieved through nucleophilic substitution reactions.

    Aminopropoxy Group Addition: This step might involve the use of alkylation reactions with appropriate amines.

    Hydrochloride Salt Formation: The final step typically involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl or isoindole moieties.

    Reduction: Reduction reactions might be used to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify substituents on the isoindole or piperidinyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, this compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, it could be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
  • 4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione acetate

Uniqueness

The uniqueness of 4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride might lie in its specific functional groups and their arrangement, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H18ClN3O5

Molecular Weight

367.78 g/mol

IUPAC Name

4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C16H17N3O5.ClH/c17-7-2-8-24-11-4-1-3-9-13(11)16(23)19(15(9)22)10-5-6-12(20)18-14(10)21;/h1,3-4,10H,2,5-8,17H2,(H,18,20,21);1H

InChI Key

VLVYOLGLUQVIFR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCN.Cl

Origin of Product

United States

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